3'H-Spiro{piperidine-4,1'-pyrrolo[3,2-b]pyridine}-2'-one dihydrochloride
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Description
3'H-Spiro{piperidine-4,1'-pyrrolo[3,2-b]pyridine}-2'-one dihydrochloride is a useful research compound. Its molecular formula is C11H15Cl2N3O and its molecular weight is 276.16. The purity is usually 95%.
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Scientific Research Applications
Structural Configuration and Crystal Packing
The compound has been noted for its unique structural features. Specifically, the presence of spiro links connecting piperidine and pyrrolidine rings to other molecular structures, like indole residues, is a significant characteristic. These spiro links contribute to the molecule's three-dimensional architecture, which is further stabilized by specific interactions such as C—H⋯N, C—H⋯π, and π–π interactions. The specific conformations of the piperidine and pyrrolidine rings, like half-chair and envelope conformations, are crucial for the molecular stability and interactions within the crystal packing (Farag et al., 2013).
Synthesis and Derivative Formation
The compound's derivatives, such as 2,3-dihydro-spiro[1,4]dioxino[2,3-b]pyridine-3,3′-pyrrolidine and 2,3-dihydro-spiro[1,4]dioxino[2,3-b]pyridine-3,4′-piperidine, have been synthesized from precursors like 2-chloro-3-pyridinol. These derivatives open pathways for further chemical reactions and potential applications in various research fields, including medicinal chemistry (Soukri et al., 2003).
Pharmacological Relevance and Applications
Spiro compounds, including those similar to 3'H-Spiro{piperidine-4,1'-pyrrolo[3,2-b]pyridine}-2'-one dihydrochloride, exhibit unique 3D architectures and pharmacological relevance. These compounds are synthesized through solid-phase synthesis techniques, indicating their potential in drug discovery and design due to their structural uniqueness and pharmacological properties (Pospíšilová et al., 2018).
Properties
IUPAC Name |
spiro[1H-pyrrolo[3,2-b]pyridine-3,4'-piperidine]-2-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O.2ClH/c15-10-11(3-6-12-7-4-11)9-8(14-10)2-1-5-13-9;;/h1-2,5,12H,3-4,6-7H2,(H,14,15);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNTAEKVJNAPEJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=C(C=CC=N3)NC2=O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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